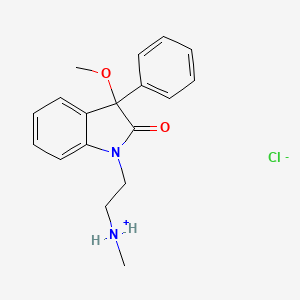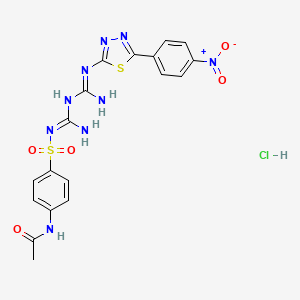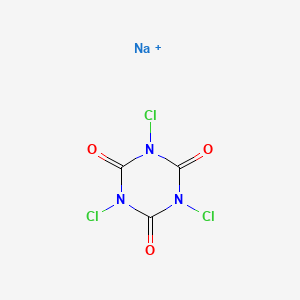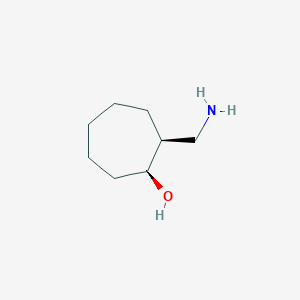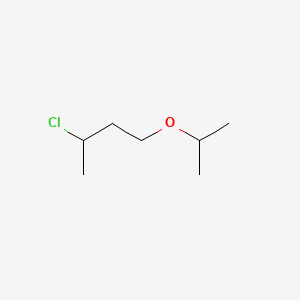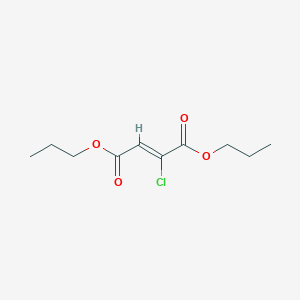
dipropyl (Z)-2-chlorobut-2-enedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipropyl (Z)-2-chlorobut-2-enedioate is an organic compound characterized by its unique structure, which includes a chlorinated butenedioate backbone with dipropyl ester groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl (Z)-2-chlorobut-2-enedioate typically involves the esterification of (Z)-2-chlorobut-2-enedioic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the process is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
(Z)−2−chlorobut−2−enedioicacid+2propanolH2SO4dipropyl(Z)−2−chlorobut−2−enedioate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high purity and yield.
化学反応の分析
Types of Reactions
Dipropyl (Z)-2-chlorobut-2-enedioate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield (Z)-2-chlorobut-2-enedioic acid and propanol.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Hydrolysis: (Z)-2-chlorobut-2-enedioic acid and propanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Dipropyl (Z)-2-chlorobut-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of dipropyl (Z)-2-chlorobut-2-enedioate involves its interaction with various molecular targets, depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary widely based on the context of its use.
類似化合物との比較
Similar Compounds
Dipropyl (E)-2-chlorobut-2-enedioate: The (E)-isomer of the compound, which has different spatial arrangement and potentially different reactivity.
Diethyl (Z)-2-chlorobut-2-enedioate: Similar structure but with ethyl ester groups instead of propyl.
Dimethyl (Z)-2-chlorobut-2-enedioate: Similar structure but with methyl ester groups.
Uniqueness
Dipropyl (Z)-2-chlorobut-2-enedioate is unique due to its specific ester groups and the (Z)-configuration, which can influence its reactivity and interactions in chemical and biological systems. The presence of the chlorine atom also adds to its distinct chemical properties, making it a valuable compound for various applications.
特性
CAS番号 |
22801-46-3 |
|---|---|
分子式 |
C10H15ClO4 |
分子量 |
234.67 g/mol |
IUPAC名 |
dipropyl (Z)-2-chlorobut-2-enedioate |
InChI |
InChI=1S/C10H15ClO4/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2/h7H,3-6H2,1-2H3/b8-7- |
InChIキー |
VTUCYQFUIWDWJL-FPLPWBNLSA-N |
異性体SMILES |
CCCOC(=O)/C=C(/C(=O)OCCC)\Cl |
正規SMILES |
CCCOC(=O)C=C(C(=O)OCCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


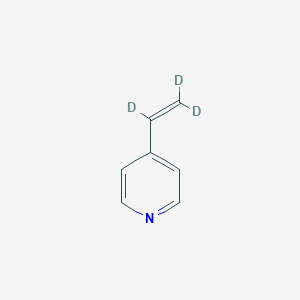
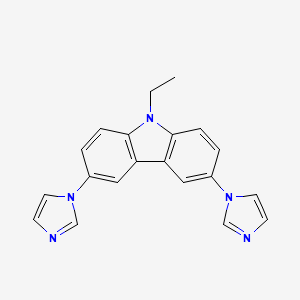
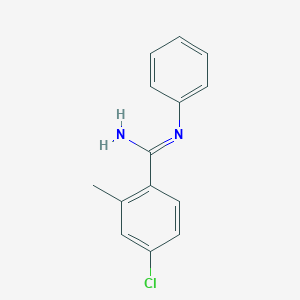
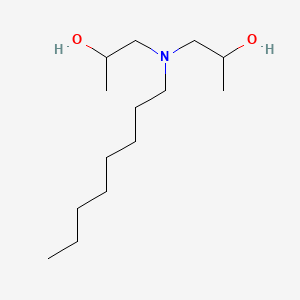
![[(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B15344075.png)
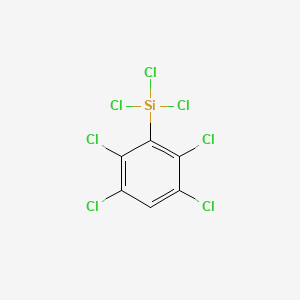
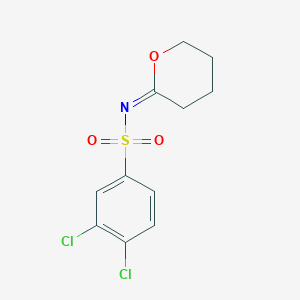
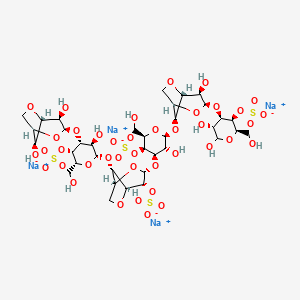
![[(1R,2S)-1-(4-aminobenzoyl)oxy-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethylazanium chloride](/img/structure/B15344094.png)
